1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
N’-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-(3-Amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives
Uniqueness
N’-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N10O3 |
---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-(1-methylpyrazole-3-carbonyl)triazole-4-carbohydrazide |
InChI |
InChI=1S/C11H12N10O3/c1-5-7(13-19-21(5)9-8(12)17-24-18-9)11(23)15-14-10(22)6-3-4-20(2)16-6/h3-4H,1-2H3,(H2,12,17)(H,14,22)(H,15,23) |
InChI Key |
BAQNXHIIXZBVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NNC(=O)C3=NN(C=C3)C |
Origin of Product |
United States |
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